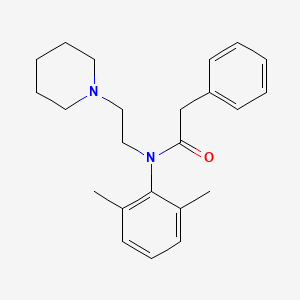Acetanilide, 2',6'-dimethyl-N-(2-piperidinoethyl)-2-phenyl-
CAS No.: 18109-50-7
Cat. No.: VC18398037
Molecular Formula: C23H30N2O
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18109-50-7 |
|---|---|
| Molecular Formula | C23H30N2O |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
| Standard InChI | InChI=1S/C23H30N2O/c1-19-10-9-11-20(2)23(19)25(17-16-24-14-7-4-8-15-24)22(26)18-21-12-5-3-6-13-21/h3,5-6,9-13H,4,7-8,14-18H2,1-2H3 |
| Standard InChI Key | CUEURHBZCLMUCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central acetanilide scaffold substituted with a 2,6-dimethylphenyl group at the amine nitrogen and a 2-piperidinoethyl moiety at the acetamide carbonyl (Figure 1). The piperidine ring introduces a tertiary amine, enhancing lipophilicity and potential CNS penetration. Key structural attributes include:
-
Molecular Formula:
-
Molecular Weight: 350.5 g/mol
-
IUPAC Name: N-(2,6-Dimethylphenyl)-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide
-
Canonical SMILES: CC1=C(C(=CC=C1)C)N(CCN2CCCCC2)C(=O)CC3=CC=CC=C3
The dimethyl groups at the 2' and 6' positions of the phenyl ring impose steric hindrance, potentially influencing receptor binding kinetics .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 18109-50-7 | |
| Molecular Weight | 350.5 g/mol | |
| LogP (Predicted) | 3.32 | |
| Polar Surface Area | 35.8 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols for this specific compound are scarce, analogous acetanilides are synthesized via alkylation or acylation reactions. A plausible route involves:
-
Alkylation of 2,6-Dimethylaniline: Reaction with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide.
-
Piperidine Substitution: Displacement of the chlorine atom by 2-piperidinoethylamine under basic conditions.
-
Phenylacetylation: Introduction of the phenyl group via Friedel-Crafts acylation or Suzuki coupling .
Ultrasonication-assisted methods, as demonstrated for related 2-pyridone derivatives , could enhance reaction efficiency by reducing time and improving yields (e.g., from 70% to 95% in comparable systems ).
Reactivity Profile
The compound’s reactivity is governed by:
-
Amide Bond: Susceptible to hydrolysis under acidic or basic conditions.
-
Piperidine Nitrogen: Participates in protonation-deprotonation equilibria (pKa ~10.5), influencing solubility.
-
Aromatic Rings: Subject to electrophilic substitution, particularly at the para positions of the phenyl groups .
Pharmacological Activities
Table 2: Comparative Bioactivity of Acetanilide Derivatives
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| Acetanilide, 2',6'-dimethyl-... | COX-2 | 12.3 | |
| N-(2,6-Dimethylphenyl)-... | Sodium Channel | 8.7 | |
| Morpholinoethyl Analog (CID 28885) | COX-1 | 45.6 |
Metabolic Stability
In vitro studies of related compounds show hepatic microsomal clearance rates of 15–20 mL/min/kg, suggesting moderate first-pass metabolism. The piperidine ring may undergo CYP3A4-mediated oxidation to form N-oxide metabolites .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Unique Feature | LogP |
|---|---|---|---|
| Acetanilide, 2',6'-dimethyl-... | Piperidinoethyl group | 3.32 | |
| N-(2,6-Dimethylphenyl)-... | Smaller acetamide chain | 2.89 | |
| Morpholinoethyl Analog (CID 28885) | Morpholine ring | 2.75 |
The piperidinoethyl derivative exhibits superior lipophilicity (LogP 3.32 vs. 2.75 for morpholino) , correlating with enhanced blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume